Adrenic acid

Vue d'ensemble

Description

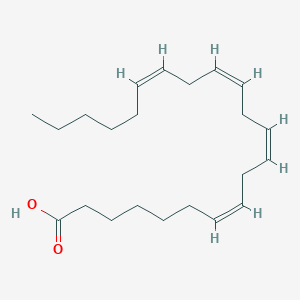

L'acide adrénique, également connu sous le nom d'acide tout-cis-7,10,13,16-docosatétraénoïque, est un acide gras polyinsaturé naturellement présent. C'est un acide gras oméga-6 formé par l'élongation à deux atomes de carbone de l'acide arachidonique. L'acide adrénique est l'un des acides gras les plus abondants dans le cerveau humain en développement et on le trouve également dans les glandes surrénales, les reins et le système vasculaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide adrénique peut être synthétisé par l'élongation de l'acide arachidonique. Ce processus implique l'ajout de deux atomes de carbone à l'extrémité carboxyle de l'acide arachidonique. L'élongation est généralement catalysée par des enzymes élongases, qui facilitent l'ajout des atomes de carbone de manière progressive .

Méthodes de production industrielle : La production industrielle d'acide adrénique implique souvent l'extraction et la purification à partir de sources naturelles telles que les tissus animaux. Le processus comprend l'extraction des lipides, suivie de techniques chromatographiques pour isoler et purifier l'acide adrénique. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour l'analyse et la quantification de l'acide adrénique dans les milieux industriels .

Analyse Des Réactions Chimiques

β-Oxidation and Retroconversion

AdA undergoes peroxisomal β-oxidation , converting it back to AA:

-

Activation : AdA → Adrenoyl-CoA (AdA-CoA) via acyl-CoA synthetase.

-

Oxidation : AdA-CoA loses two carbons per β-oxidation cycle, producing AA-CoA.

-

Equilibrium : AA is released, establishing a dynamic balance between AdA and AA .

Studies in hepatocytes show AdA’s β-oxidation rate is 2–3× faster than oleic acid, AA, or docosahexaenoic acid (DHA) .

Enzymatic Conversion to Bioactive Metabolites

AdA is metabolized by cytochrome P450 (CYP450), cyclooxygenase (COX), and lipoxygenase (LOX) enzymes:

Key Findings :

-

DH-16,17-EET (a CYP450 metabolite) induces 70 ± 2% vasodilation in bovine adrenal arteries at 10⁻⁴ M, blocked by CYP450 inhibitors .

-

SKF-525A (CYP450 inhibitor) reduces AdA-induced relaxation by 60% , implicating CYP450 metabolites in vascular responses .

Oxidative Reactions and Cellular Impact

AdA promotes oxidative stress through:

-

ROS Generation : Increases mitochondrial reactive oxygen species (ROS) in hepatocytes, exceeding antioxidant defenses .

-

Antioxidant Dysregulation : Downregulates glutathione peroxidase 1 (Gpx1) while upregulating superoxide dismutase 2 (SOD2) and heme oxygenase-1 (HO-1) .

| Parameter | Effect of AdA | Outcome |

|---|---|---|

| ROS Levels | ↑ 2–3× baseline | Cellular oxidative damage |

| Gpx1 mRNA | ↓ 40–50% | Reduced ROS scavenging |

| SOD2/HO-1 mRNA | ↑ 30–60% | Compensatory antioxidant response |

Pro-Inflammatory and Apoptotic Pathways

Applications De Recherche Scientifique

Biomarker for Disease

Adrenic acid has emerged as a promising biomarker for several diseases, including:

- Metabolic Disorders : Research indicates a significant association between this compound levels and conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and pancreatic ductal adenocarcinoma (PDAC) .

- Neurodegenerative Diseases : Elevated levels of this compound have been linked to Alzheimer's disease (AD) and other neurodegenerative conditions, suggesting its role in the pathogenesis of these diseases .

- Cardiovascular Diseases : this compound is implicated in regulating vascular function and oxidative stress, which are critical factors in cardiovascular health .

Therapeutic Target

The therapeutic potential of this compound is being explored in various contexts:

- Regulatory Mechanisms : this compound influences immuno-inflammatory responses, oxidative stress, and cell death pathways, making it a target for therapeutic interventions in metabolic and cardiovascular diseases .

- Natural Products and Synthetic Drugs : Certain compounds, such as astragaloside IV and quercetin, have been shown to modulate this compound metabolism, providing avenues for drug development aimed at enhancing its beneficial effects .

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory role of this compound:

- Osteoarthritis : this compound has been identified as a novel pro-resolving mediator that effectively blocks the production of leukotriene B4 (LTB4), a potent inflammatory mediator .

- Mechanisms of Action : The anti-inflammatory effects are attributed to the modulation of cytokine production and the promotion of resolution pathways in inflammatory responses .

Vascular Function

This compound plays a crucial role in vascular health:

- Endothelium-Dependent Relaxation : Studies show that this compound induces relaxation in bovine coronary arteries through endothelial mechanisms involving cytochrome P450 metabolites . This suggests potential applications in managing hypertension and other vascular disorders.

Case Studies

Several case studies illustrate the applications of this compound:

Mécanisme D'action

Adrenic acid exerts its effects through various molecular targets and pathways:

Cytochrome P450 Pathway: this compound is metabolized by cytochrome P450 enzymes to form epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory effects.

Cyclooxygenase Pathway: this compound is converted to dihomo-prostaglandins by cyclooxygenases, which play a role in inflammation and vascular tone regulation.

Lipoxygenase Pathway: this compound can be metabolized by lipoxygenases to form various hydroxylated products involved in cellular signaling.

Comparaison Avec Des Composés Similaires

L'acide adrénique est similaire à d'autres acides gras polyinsaturés à longue chaîne, tels que :

Acide arachidonique : Tous deux sont des acides gras oméga-6, mais l'acide adrénique a deux atomes de carbone supplémentaires.

Acide docosahexaénoïque : Un acide gras oméga-3 avec une structure similaire mais des rôles physiologiques différents.

Acide eicosapentaénoïque : Un autre acide gras oméga-3 avec des propriétés anti-inflammatoires.

Unicité : L'acide adrénique est unique en raison de son rôle spécifique dans le cerveau humain en développement et de sa capacité à former des dihomo-prostaglandines et des acides époxydocosatriénoïques, qui ont des activités biologiques distinctes .

Activité Biologique

Adrenic acid (AdA), also known as docosatetraenoic acid, is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases.

Overview of this compound

This compound is an n-6 PUFA found abundantly in the adrenal glands and is structurally similar to arachidonic acid but contains two additional carbons. It is involved in the synthesis of bioactive lipid mediators and has been implicated in numerous physiological and pathological processes, including inflammation, oxidative stress, and metabolic regulation.

This compound exerts its biological effects through several mechanisms:

- Inflammation Modulation : AdA has been shown to influence inflammatory responses. It inhibits the formation of leukotriene B4 (LTB4) in human neutrophils, which is a potent pro-inflammatory mediator. This inhibition correlates with reduced levels of arachidonic acid, its precursor . In murine models, AdA treatment significantly alleviated arthritis symptoms by enhancing neutrophil clearance from inflamed tissues .

- Oxidative Stress Regulation : AdA contributes to oxidative stress by increasing reactive oxygen species (ROS) production. While it activates antioxidant defenses through upregulation of superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), excessive ROS generation can lead to cellular damage and apoptosis .

- Vascular Function : this compound impacts vascular tone through its metabolites. It induces vasodilation in bovine adrenal cortical arteries via cytochrome P450-mediated pathways, suggesting a role in regulating blood flow within the adrenal cortex .

Biological Activities and Health Implications

This compound's biological activities have been linked to various health conditions:

- Metabolic Disorders : Elevated levels of AdA have been associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). In vitro studies indicate that AdA can induce apoptosis in specific immune cells, promoting inflammation and worsening metabolic dysregulation .

- Neurological Diseases : Research suggests that AdA may have protective effects against depression. A study indicated that higher levels of AdA are associated with a reduced risk of depression, highlighting its potential as a therapeutic target for mood disorders .

- Cardiovascular Health : AdA's role in lipid metabolism and inflammation links it to cardiovascular health. Its ability to modulate inflammatory processes may contribute to the development or prevention of atherosclerosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

Numéro CAS |

28874-58-0 |

|---|---|

Formule moléculaire |

C22H36O2 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |

Clé InChI |

TWSWSIQAPQLDBP-CGRWFSSPSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

SMILES isomérique |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Apparence |

Assay:≥98%A solution in ethanol |

Description physique |

Liquid |

Synonymes |

7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.